molecular formula C17H14BrN3O2 B14577829 N-(4-Bromophenyl)-N'-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea CAS No. 61656-39-1

N-(4-Bromophenyl)-N'-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea

Cat. No.: B14577829
CAS No.: 61656-39-1
M. Wt: 372.2 g/mol
InChI Key: CCZXLSWXXKZDSS-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea is a synthetic organic compound that features a bromophenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea typically involves the reaction of 4-bromoaniline with an appropriate isocyanate derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea
  • N-(4-Fluorophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea
  • N-(4-Methylphenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea

Uniqueness

N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

CAS No.

61656-39-1

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea

InChI

InChI=1S/C17H14BrN3O2/c18-13-6-8-14(9-7-13)20-17(22)19-11-15-10-16(21-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,22)

InChI Key

CCZXLSWXXKZDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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